Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of an ethyl ester group, a tert-butyl group, and a chlorine atom attached to the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate typically involves the reaction of 2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid+ethanol→Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Ester Hydrolysis: Formation of 2-(tert-butyl)-4-chloropyrimidine-5-carboxylic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tert-butyl)-4-methylpyrimidine-5-carboxylate
- Ethyl 2-(tert-butyl)-4-fluoropyrimidine-5-carboxylate
- Ethyl 2-(tert-butyl)-4-bromopyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in specific nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-13-10(11(2,3)4)14-8(7)12/h6H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRHHSJEGYXWMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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